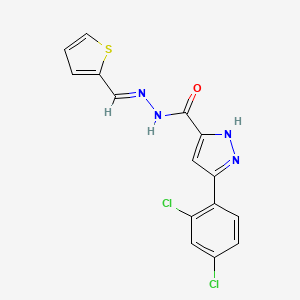![molecular formula C15H14N4OS2 B11661638 2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11661638.png)
2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole ring, a thienyl group, and an acetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid hydrazide with 3-methyl-2-thiophenecarboxaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions
2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazides depending on the nucleophile used.
科学的研究の応用
2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Analytical Chemistry: It can serve as a ligand in the development of sensors for detecting various analytes.
作用機序
The mechanism of action of 2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation .
類似化合物との比較
Similar Compounds
- 2-(1H-Benzimidazol-2-ylsulfanyl)-acetic acid hydrazide
- 2-(1H-Benzimidazol-2-ylsulfanyl)-acetic acid (5-Br-2-MeO-benzylidene)-hydrazide
- 2-(1H-Benzimidazol-2-ylsulfanyl)-acetic acid (2-Cl-3-Ph-allylidene)-hydrazide
Uniqueness
2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
特性
分子式 |
C15H14N4OS2 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H14N4OS2/c1-10-6-7-21-13(10)8-16-19-14(20)9-22-15-17-11-4-2-3-5-12(11)18-15/h2-8H,9H2,1H3,(H,17,18)(H,19,20)/b16-8+ |
InChIキー |
AUBCYVMBZLOUPI-LZYBPNLTSA-N |
異性体SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 |
正規SMILES |
CC1=C(SC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11661575.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B11661577.png)
![8-Ethyl-5-oxo-2-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11661584.png)

![ethyl 2-(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661587.png)
![Propyl {[3,5-dicyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11661589.png)
![N'-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11661591.png)

![2-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11661598.png)
![N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11661603.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11661605.png)
![ethyl (2Z)-2-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661613.png)
